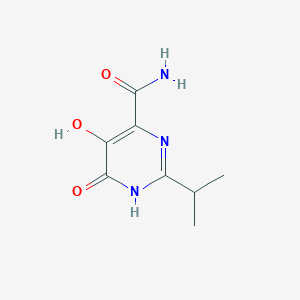

5,6-Dihydroxy-2-isopropylpyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

5-hydroxy-6-oxo-2-propan-2-yl-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-3(2)7-10-4(6(9)13)5(12)8(14)11-7/h3,12H,1-2H3,(H2,9,13)(H,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTKTQDOANDKDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=C(C(=O)N1)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717803 | |

| Record name | 5-Hydroxy-6-oxo-2-(propan-2-yl)-3,6-dihydropyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954241-13-5 | |

| Record name | 1,6-Dihydro-5-hydroxy-2-(1-methylethyl)-6-oxo-4-pyrimidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=954241-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-6-oxo-2-(propan-2-yl)-3,6-dihydropyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Novel 5,6-Dihydroxypyrimidine-4-carboxamide Derivatives for Drug Discovery

Abstract

The 5,6-dihydroxypyrimidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, most notably recognized for its potent inhibition of the HIV-1 integrase enzyme.[1][2] The core's ability to chelate essential metal ions in the enzyme's active site, combined with the versatility of the carboxamide group for forging specific interactions with target proteins, makes it a highly valuable pharmacophore. This technical guide provides researchers, medicinal chemists, and drug development professionals with an in-depth overview of the strategic considerations and practical methodologies for the synthesis of novel derivatives based on this scaffold. We will explore the fundamental retrosynthetic logic, detail robust protocols for the construction of the pyrimidine core and installation of the key functional groups, and discuss the critical aspects of purification and characterization to ensure scientific integrity.

Introduction: The Therapeutic Potential and Strategic Importance

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including nucleic acids and various therapeutic agents.[3][4] The specific substitution pattern of 5,6-dihydroxy-4-carboxamide confers a unique set of electronic and steric properties that are instrumental to its biological function. Research has identified this class of compounds as potent inhibitors of the HIV-1 integrase strand transfer process, a clinically validated target for antiretroviral therapy.[1] For instance, N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides have demonstrated low nanomolar activity in cellular assays, highlighting the scaffold's potential for developing clinically useful antiviral agents.[1][2]

The key to their mechanism of action lies in the 1,2-dihydroxy (catechol-like) arrangement on the pyrimidine ring, which is crucial for coordinating with the divalent metal ions (typically Mg²⁺) in the integrase active site. The C4-carboxamide moiety serves as a critical handle for introducing a wide array of substituents, allowing for the fine-tuning of pharmacokinetic properties, target affinity, and selectivity. This guide focuses on providing the synthetic foundation necessary to explore this chemical space effectively.

Retrosynthetic Analysis and Key Synthetic Challenges

A successful synthesis of these complex derivatives hinges on a well-planned retrosynthetic strategy. The primary challenges include the construction of the substituted pyrimidine ring, the regioselective introduction of the carboxamide, and the management of the reactive dihydroxy functionality.

A general retrosynthetic approach is outlined below. The target molecule is disconnected at the amide bond, a reliable and high-yielding transformation. This reveals two key precursors: a versatile amine (R₂-NH₂) and the core pyrimidine-4-carboxylic acid intermediate. This core intermediate can be further disconnected to simpler, commercially available starting materials through a cyclocondensation reaction.

Sources

- 1. Dihydroxypyrimidine-4-carboxamides as novel potent and selective HIV integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4,5-dihydroxypyrimidine carboxamides and N-alkyl-5-hydroxypyrimidinone carboxamides are potent, selective HIV integrase inhibitors with good pharmacokinetic profiles in preclinical species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

"chemical characterization of new isopropylpyrimidine carboxamides"

Technical Guide: Chemical Characterization of New -Isopropylpyrimidine Carboxamides

Executive Summary

The isopropylpyrimidine carboxamide (IPC) scaffold presents distinct characterization challenges due to the rotational isomerism of the amide bond and the regiochemical ambiguity of substituents on the pyrimidine ring. This guide establishes a self-validating protocol for confirming the structure of 2,6-disubstituted-

Synthetic Pathway & Structural Logic

To understand the characterization requirements, we must first visualize the synthetic origin. The most robust route utilizes methyl 2,4-dichloropyrimidine-6-carboxylate as the electrophilic core. The characterization critical path is determining where the first nucleophile adds.

Synthesis Workflow (DOT Visualization)

Figure 1: Sequential functionalization strategy. The critical characterization step is confirming Intermediate A to ensure the first substitution occurred at C-4 (para to N-1) rather than C-2.

Spectroscopic Characterization (The Core)

Nuclear Magnetic Resonance (NMR) Profiling

The

Protocol: Self-Validating Regiochemistry Check

Objective: Confirm Nucleophile 1 (

-

Acquire

H-NMR: Look for the pyrimidine singlet.-

C-5 Proton: Typically appears as a sharp singlet between

6.5 – 7.2 ppm .

-

-

Acquire

C-NMR & HMBC: This is the "Self-Validating" step.-

The Logic: The C-5 proton will show a strong 3-bond correlation (

) to the Carbonyl carbon (C=O) of the ester/amide at C-6. -

If substitution is at C-4: The C-5 proton also correlates to the carbon bearing

. -

If substitution is at C-2: The C-5 proton correlations change significantly due to electronic shielding differences.

-

Table 1: Diagnostic NMR Shifts (DMSO-

| Moiety | Proton ( | Carbon ( | Multiplicity | Diagnostic Note |

| Amide NH | 8.2 – 8.8 | — | Broad Doublet | Exchangeable with |

| 4.0 – 4.2 | 41.0 – 42.5 | Septet ( | Deshielded by amide nitrogen. | |

| 1.1 – 1.2 | 22.0 – 23.0 | Doublet ( | Diastereotopic if chiral centers exist elsewhere. | |

| Pyr-H (C-5) | 6.8 – 7.1 | 100 – 110 | Singlet | Critical: Correlates to C=O in HMBC. |

| Amide C=O | — | 162 – 165 | — | Upfield shift vs. Ester precursor ( |

Mass Spectrometry (HRMS-ESI)

Electrospray Ionization (ESI) in positive mode is the standard.

-

Molecular Ion:

is usually the base peak. -

Fragmentation Pattern (MS/MS):

-

Loss of 43 Da: Cleavage of the isopropyl group (

) is rare in ESI+ but possible in EI. -

Loss of 86 Da: Loss of the entire

-isopropylcarboxamide moiety (CONH -

Diagnostic Fragment: Look for the

peak, corresponding to the loss of isopropylamine (

-

Solid-State Characterization (X-Ray & conformation)

The

Key Crystallographic Features to Report:

-

Torsion Angle: Measure the

(C5-C4-C=O-N). A twist of -

H-Bonding: Typical formation of Centrosymmetric Dimers via

or

Physicochemical Profiling

For drug development, the "Isopropyl Effect" is primarily about modulating Lipophilicity (

Experimental Protocol: Chromatographic LogD (Hydrophobicity Index) Instead of shake-flask, use a self-validating HPLC method.

-

Column: C18 Reverse Phase.

-

Standards: Calibrate with 5 known pyrimidines of varying LogP (e.g., Pyrimidine, 2-aminopyrimidine, etc.).

-

Measurement: Record retention time (

) of the new IPC derivative. -

Validation: The

-isopropyl derivative should show a

Experimental Protocols

General Procedure for Amidation (The "AlMe3" Method)

Note: Direct reaction of esters with isopropylamine is slow. We use Trimethylaluminum activation.

-

Setup: Flame-dried flask, Argon atmosphere.

-

Reagent Prep: Dissolve isopropylamine (2.0 equiv) in dry Toluene.

-

Activation: Add

(2.0 M in hexanes, 2.0 equiv) dropwise at 0°C. Caution: Pyrophoric. Stir for 30 min to form the aluminum amide species. -

Coupling: Cannulate the pyrimidine ester precursor (dissolved in Toluene) into the aluminum amide solution.

-

Reflux: Heat to 80°C for 4-6 hours. Monitor by TLC (Product is more polar than ester).

-

Quench: CAREFULLY add dilute HCl at 0°C. (Fizzes violently).

-

Workup: Extract with EtOAc, wash with Rochelle's salt (to remove Aluminum salts), dry over

.

Characterization Logic Flow (DOT Visualization)

Figure 2: Decision tree for structural validation. The HMBC step is non-negotiable for pyrimidine regioisomer confirmation.

References

-

Regioselectivity in Pyrimidine Substitution

-

Antimalarial Activity of Pyrimidine Carboxamides

- Title: Optimization of pyrazolopyridine 4-carboxamides with potent antimalarial activity.

- Source: European Journal of Medicinal Chemistry (2024).

-

URL:[Link]

-

NMR Chemical Shifts of Trace Impurities (Solvent Reference)

-

Mass Spectrometry of Amides

Sources

- 1. researchgate.net [researchgate.net]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. lifesciencesite.com [lifesciencesite.com]

- 5. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Pyrimidine Carboxamide Compounds: A Technical Guide

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Professionals Focus: Structural Elucidation, Regioisomer Differentiation, and Spectral Validation

Executive Summary: The Pharmacophore Challenge

Pyrimidine carboxamides are a privileged scaffold in medicinal chemistry, serving as the core structure for numerous kinase inhibitors (e.g., p38 MAP kinase inhibitors), antivirals, and antineoplastic agents. Their structural rigidity, combined with the hydrogen-bond donor/acceptor capability of the amide and pyrimidine nitrogen atoms, makes them ideal for high-affinity binding in enzyme pockets.

However, the analysis of these compounds presents specific challenges:

-

Tautomerism: The potential for amide-imidic acid tautomerism can complicate NMR and IR interpretation.

-

Regioisomerism: Distinguishing between pyrimidine-4-carboxamide and pyrimidine-5-carboxamide isomers often requires advanced 2D NMR techniques.

-

Solubility: High polarity often necessitates the use of DMSO-

, affecting chemical shifts and exchangeable proton visibility.

This guide provides a self-validating spectroscopic workflow to unambiguously determine the structure of pyrimidine carboxamide derivatives.

Infrared (IR) Spectroscopy: Functional Group Validation

While NMR and MS provide atomic-level detail, IR spectroscopy is the first line of defense for validating the presence of the carboxamide functionality and assessing hydrogen bonding networks.

Characteristic Absorption Bands[1][2][3][4][5][6]

The carboxamide group (

| Vibrational Mode | Frequency ( | Intensity | Diagnostic Notes |

| N-H Stretch (Primary Amide) | 3350–3180 | Medium-Strong | Appears as a doublet (sym/asym stretch). Separation ~100-120 |

| N-H Stretch (Secondary Amide) | 3300–3250 | Medium | Single sharp band.[1] Broadens significantly if H-bonded.[2][3][4] |

| Amide I ( | 1690–1650 | Strong | Conjugation with pyrimidine lowers |

| Amide II ( | 1640–1550 | Medium | Often overlaps with pyrimidine ring |

| Pyrimidine Ring | 1590–1520 | Variable | "Breathing" modes of the heteroaromatic ring. |

The Hydrogen Bonding Probe

Pyrimidine carboxamides often form intermolecular dimers or intramolecular hydrogen bonds (e.g., between the amide NH and a substituent at the ortho-position).

-

Free N-H: Sharp peak

(dilute -

H-Bonded N-H: Broad band, shifted to lower frequency (

). -

Protocol: To confirm H-bonding, record spectra at varying concentrations. A shift in frequency indicates intermolecular bonding; no shift suggests intramolecular bonding.

Mass Spectrometry (MS): Fragmentation & Ionization[8][9]

Mass spectrometry confirms the molecular formula and provides structural fingerprints through characteristic fragmentation pathways.

Ionization Techniques

-

ESI (Electrospray Ionization): Preferred for polar carboxamides. Operates in positive mode (

) due to the basicity of pyrimidine nitrogens. -

APCI (Atmospheric Pressure Chemical Ionization): Useful for less polar, highly substituted derivatives.

Fragmentation Pathways

Pyrimidine carboxamides undergo predictable bond cleavages. The stability of the aromatic ring usually directs fragmentation toward the exocyclic amide group.

-

Loss of Ammonia (

): Characteristic of primary amides ( -

Loss of Isocyanate (

): Common in secondary amides. -

McLafferty Rearrangement: Occurs if an N-alkyl chain

is present.

Visualization: MS Fragmentation Logic

The following diagram illustrates the primary fragmentation pathway for a generic pyrimidine-5-carboxamide.

Figure 1: Primary fragmentation pathways for pyrimidine carboxamides in ESI-MS/MS.

Nuclear Magnetic Resonance (NMR): The Structural Definitive

NMR is the most critical tool for regioisomer determination and conformational analysis.

Solvent Selection

-

DMSO-

: The gold standard. It ensures solubility and slows proton exchange, allowing observation of the amide - : Often leads to broad or invisible amide signals due to rapid exchange and poor solubility.

NMR Characteristics[10]

-

Amide Protons (

): Appear as two broad singlets between -

Pyrimidine Ring Protons: Highly deshielded (

8.5–9.5 ppm) due to the electron-deficient ring and anisotropy of the amide carbonyl.-

H2: typically the most deshielded singlet if C2 is unsubstituted.

-

H4/H6: Appear as singlets (if 5-substituted) or doublets (if 5-H is present).

-

NMR Characteristics

-

Amide Carbonyl (

): -

C2 (Pyrimidine):

155–165 ppm (often weak due to long relaxation if no H attached). -

C4/C6:

150–160 ppm. -

C5:

110–130 ppm (shielded relative to other ring carbons, especially if an electron-donating group is present).

Regioisomer Determination (HMBC)

Distinguishing Pyrimidine-4-carboxamide from Pyrimidine-5-carboxamide is a common synthetic challenge. Long-range Heteronuclear Multiple Bond Correlation (HMBC) is the solution.

Scenario: A pyrimidine ring with one substituent and one carboxamide group.

-

Protocol: Acquire

HMBC optimized for -

Logic: Look for correlations from the Amide Carbonyl Carbon .

| Isomer | HMBC Correlation from Amide | Structural Logic |

| 4-Carboxamide | Correlates to H5 ( | H5 is vicinal to C4. Strong correlation. |

| 5-Carboxamide | Correlates to H4 and H6 ( | C5 is flanked by H4 and H6. Two correlations observed. |

Integrated Structural Elucidation Workflow

To ensure scientific integrity, no single method should be relied upon in isolation. The following workflow integrates IR, MS, and NMR into a self-validating loop.

Figure 2: Integrated spectroscopic workflow for structural validation of pyrimidine carboxamides.

Experimental Protocols

NMR Sample Preparation (Trace Water Suppression)

Water in DMSO-

-

Drying: Use DMSO-

stored over activated 4Å molecular sieves. -

Concentration: Prepare samples at 10–15 mg/mL for 1H and 30–50 mg/mL for 13C/2D.

-

Temperature: If amide peaks are broad (intermediate exchange), heat the probe to 313 K (40°C) to coalesce peaks or cool to 273 K (0°C) to freeze rotation.

MS Direct Infusion Protocol

For rapid confirmation of the amide:

-

Dissolve 1 mg of compound in MeOH:Formic Acid (99:1).

-

Infuse at 5-10 µL/min into ESI source.

-

Set Cone Voltage/Fragmentor potential to 20-40V to induce in-source fragmentation.

-

Look for the transition

.

References

-

Detailed Fragmentation Mechanisms

-

Regioisomer Determination by NMR

- Title: Identification of regioisomers in a series of N-substituted pyridin-4-yl imidazole derivatives by regiospecific synthesis, GC/MS, and 1H NMR.

- Source: Journal of Organic Chemistry (PubMed).

-

URL:[Link]

-

General Spectroscopic Data for Pyrimidines

-

NMR Chemical Shift Tables

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 4. Infrared Spectrometry [www2.chemistry.msu.edu]

- 5. sphinxsai.com [sphinxsai.com]

- 6. article.sapub.org [article.sapub.org]

- 7. researchgate.net [researchgate.net]

- 8. hscprep.com.au [hscprep.com.au]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. Proton NMR Table [www2.chemistry.msu.edu]

- 11. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Exploring the Structure-Activity Relationship of Dihydroxypyrimidine Analogs: A Technical Guide for Drug Discovery

Introduction: The Dihydroxypyrimidine Scaffold - A Privileged Motif in Medicinal Chemistry

The dihydroxypyrimidine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active molecules. Its ability to engage in various non-covalent interactions, including hydrogen bonding and metal chelation, makes it an ideal pharmacophore for targeting diverse biological macromolecules. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of dihydroxypyrimidine analogs, offering insights into their design, synthesis, and biological evaluation. We will delve into the nuances of how subtle structural modifications of this privileged core can profoundly impact therapeutic efficacy, with a focus on their applications as inhibitors of viral enzymes and key players in metabolic pathways.

Dihydroxypyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, anticancer, anti-inflammatory, and antibacterial properties. This remarkable versatility stems from the scaffold's ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacokinetic properties. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the SAR principles governing dihydroxypyrimidine analogs, empowering the rational design of next-generation therapeutics.

I. The Synthetic Landscape: Crafting the Dihydroxypyrimidine Core and its Analogs

The foundation of any SAR study lies in the robust and flexible synthesis of the chemical matter of interest. The dihydroxypyrimidine scaffold can be accessed through several synthetic routes, with the Biginelli and Vilsmeier-Haack reactions being cornerstone methodologies for the construction and functionalization of the core, respectively.

A. The Biginelli Reaction: A Classic Three-Component Condensation

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea), provides a straightforward entry to dihydropyrimidinones. This acid-catalyzed, three-component reaction is celebrated for its operational simplicity and ability to generate molecular complexity in a single step.

The proposed mechanism initiates with the condensation of the aldehyde and urea to form an iminium intermediate. This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization via condensation of the remaining urea nitrogen with the ketone carbonyl yields the dihydropyrimidine core.

Experimental Protocol: A General Procedure for the Biginelli Reaction

This protocol outlines a representative synthesis of a dihydropyrimidinone derivative.

Materials:

-

Appropriate aromatic aldehyde (1.0 eq)

-

β-ketoester (e.g., ethyl acetoacetate) (1.0 eq)

-

Urea or thiourea (1.5 eq)

-

Catalyst (e.g., Yb(OTf)3, InCl3, or a strong acid like HCl) (catalytic amount)

-

Solvent (e.g., ethanol, acetonitrile, or solvent-free)

Procedure:

-

To a round-bottom flask, add the aromatic aldehyde, β-ketoester, urea/thiourea, and the catalyst.

-

If using a solvent, add it to the flask. For solvent-free conditions, proceed to the next step.

-

Heat the reaction mixture with stirring. The reaction temperature and time will vary depending on the specific reactants and catalyst used (typically refluxing for several hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the desired dihydropyrimidinone.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the product should also be determined and compared to literature values where available.

B. The Vilsmeier-Haack Reaction: Functionalization of the Pyrimidine Ring

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. In the context of dihydroxypyrimidines, this reaction is instrumental in introducing a formyl group, which can then be further elaborated to install various functionalities.

The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium salt, from a substituted amide (like dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophilic reagent then attacks the electron-rich pyrimidine ring, leading to the formylated product after hydrolysis.

Experimental Protocol: Vilsmeier-Haack Formylation of a Dihydroxypyrimidine

This protocol describes the formylation of a 2-substituted-4,6-dihydroxypyrimidine.

Materials:

-

2-Substituted-4,6-dihydroxypyrimidine (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (1.0-1.2 eq)

-

Dimethylformamide (DMF) (as both reagent and solvent)

-

Ice

-

Sodium acetate solution (for workup)

-

Dichloromethane or other suitable organic solvent for extraction

Procedure:

-

In a flask cooled in an ice bath, slowly add POCl₃ to an excess of DMF with stirring. This ex-situ preparation of the Vilsmeier reagent is crucial for controlling the reaction.

-

To a separate suspension of the 2-substituted-4,6-dihydroxypyrimidine in DMF, add the freshly prepared Vilsmeier reagent dropwise at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-80°C for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated solution of sodium acetate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-formyl-dihydroxypyrimidine.

Self-Validation: Successful formylation can be confirmed by the appearance of a characteristic aldehyde proton signal in the ¹H NMR spectrum (typically around 9-10 ppm) and a carbonyl carbon signal in the ¹³C NMR spectrum.

C. Synthesis of Dihydroxypyrimidine Carboxamides: A Key Pharmacophore

Many biologically active dihydroxypyrimidine analogs feature a carboxamide moiety, which often plays a critical role in binding to the target protein. This functionality is typically introduced by coupling a pyrimidine carboxylic acid with a desired amine.

Experimental Protocol: Synthesis of a Dihydroxypyrimidine Carboxamide

This protocol outlines the synthesis of a dihydroxypyrimidine carboxamide from a corresponding carboxylic acid.

Materials:

-

Dihydroxypyrimidine-4-carboxylic acid (1.0 eq)

-

Desired amine (e.g., 4-fluorobenzylamine) (1.1 eq)

-

Coupling agent (e.g., HATU, HBTU) (1.2 eq)

-

Base (e.g., DIPEA, triethylamine) (2.0-3.0 eq)

-

Anhydrous DMF as solvent

Procedure:

-

Dissolve the dihydroxypyrimidine-4-carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the coupling agent and the base to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

-

Add the desired amine to the reaction mixture.

-

Continue stirring at room temperature for several hours to overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final dihydroxypyrimidine carboxamide.

Self-Validation: The formation of the amide bond can be confirmed by the disappearance of the carboxylic acid proton in the ¹H NMR and the appearance of a new amide N-H proton signal. Mass spectrometry will also confirm the expected molecular weight of the product.

II. Biological Targets and Mechanisms of Action

The therapeutic potential of dihydroxypyrimidine analogs is underscored by their ability to inhibit a range of critical biological targets. This section will explore the SAR of these compounds against two prominent targets: HIV-1 integrase and dihydroorotate dehydrogenase (DHODH).

A. Dihydroxypyrimidine Analogs as HIV-1 Integrase Inhibitors

HIV-1 integrase is a viral enzyme essential for the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in establishing a persistent infection. Dihydroxypyrimidine-4-carboxamides have emerged as a potent class of HIV-1 integrase inhibitors.

Mechanism of Action: Pyrophosphate Mimicry

The catalytic site of HIV-1 integrase contains two essential magnesium ions that are crucial for its function. Dihydroxypyrimidine-based inhibitors are thought to act as pyrophosphate mimics, chelating these magnesium ions and thereby blocking the strand transfer reaction. The dihydroxy motif on the pyrimidine ring, along with the adjacent carboxamide, creates a pharmacophore that effectively coordinates with the metal ions in the active site.

Caption: Dihydroxypyrimidine inhibitors chelate Mg²⁺ ions in the HIV-1 integrase active site.

Structure-Activity Relationship of Dihydroxypyrimidine-4-carboxamides

Systematic modifications of the N-benzyl-5,6-dihydroxypyrimidine-4-carboxamide scaffold have provided valuable insights into the SAR for HIV-1 integrase inhibition.

| Compound | R Group at C2 | R' Group on Benzyl | IC₅₀ (nM) - Strand Transfer | CIC₉₅ (nM) - Cell-based |

| 1 | H | 4-F | 50 | 1000 |

| 2 | CH₃ | 4-F | 30 | 500 |

| 3 | C(CH₃)₂NH₂ | 4-F | 15 | 150 |

| 4 | C(CH₃)₂N(CH₃)₂ | 4-F | 8 | 78 |

Data compiled from literature reports.

Key SAR Insights:

-

C2 Position: Small alkyl substitutions at the C2 position are generally well-tolerated and can lead to a modest increase in potency. However, the introduction of a substituted aminoalkyl group at this position, such as a dimethylaminomethyl group, significantly enhances both enzymatic and cellular activity. This is likely due to additional interactions with the enzyme or improved physicochemical properties.

-

N-Benzyl Group: A 4-fluorobenzyl group is a common and often optimal substituent for the carboxamide nitrogen. Modifications to this group can impact potency, with electron-withdrawing groups generally being favorable.

-

Dihydroxy Motif: The 5,6-dihydroxy groups are critical for activity, as they are directly involved in chelating the magnesium ions in the integrase active site. Removal or modification of these hydroxyl groups typically leads to a significant loss of potency.

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This protocol describes a common method for evaluating the inhibitory activity of compounds against the strand transfer step of HIV-1 integration.

Materials:

-

Recombinant HIV-1 integrase

-

Donor DNA (biotinylated oligonucleotide mimicking the viral DNA end)

-

Target DNA (labeled oligonucleotide, e.g., with digoxin)

-

Streptavidin-coated microplates

-

Anti-digoxin antibody conjugated to a reporter enzyme (e.g., HRP)

-

Substrate for the reporter enzyme (e.g., TMB)

-

Assay buffer (containing MnCl₂ or MgCl₂, DTT, and a buffering agent)

-

Test compounds dissolved in DMSO

Procedure:

-

Coat the streptavidin-coated microplate wells with the biotinylated donor DNA.

-

Wash the wells to remove unbound donor DNA.

-

Add the recombinant HIV-1 integrase to the wells and incubate to allow for the formation of the integrase-donor DNA complex.

-

Add serial dilutions of the test compounds to the wells. Include a positive control (a known integrase inhibitor) and a negative control (DMSO vehicle).

-

Initiate the strand transfer reaction by adding the labeled target DNA.

-

Incubate the plate to allow the integration reaction to proceed.

-

Wash the wells to remove unreacted components.

-

Add the anti-digoxin-HRP conjugate and incubate.

-

Wash the wells to remove unbound antibody.

-

Add the TMB substrate and incubate until a color develops.

-

Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validation: The assay should include controls for background signal (no enzyme) and maximal signal (no inhibitor). The Z'-factor, a measure of assay quality, should be calculated to ensure the robustness of the screening data.

B. Dihydroxypyrimidine Analogs as Dihydroorotate Dehydrogenase (DHODH) Inhibitors

Dihydroorotate dehydrogenase (DHODH) is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of pyrimidine nucleotides, which are required for DNA and RNA synthesis. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, making DHODH an attractive target for anticancer and immunosuppressive therapies.

Mechanism of Action and Downstream Cellular Effects

DHODH inhibitors block the conversion of dihydroorotate to orotate, leading to a depletion of the pyrimidine pool. This has several downstream consequences for the cell:

-

Cell Cycle Arrest: The lack of pyrimidines for DNA synthesis leads to an arrest of the cell cycle, typically in the S-phase.

-

Induction of Apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death.

-

Modulation of Signaling Pathways: DHODH inhibition has been shown to affect key cellular signaling pathways, including the mTOR and AMPK pathways, which are involved in cell growth, proliferation, and metabolism.

Caption: Downstream cellular effects of DHODH inhibition by dihydroxypyrimidine analogs.

Structure-Activity Relationship of DHODH Inhibitors

The SAR of dihydroxypyrimidine analogs as DHODH inhibitors has been explored, revealing key structural requirements for potent inhibition.

| Compound | R¹ at C5 | R² at C6 | IC₅₀ (µM) - Human DHODH |

| 5 | H | COOH | >100 |

| 6 | CH₃ | COOH | 45 |

| 7 | Cl | COOH | 15 |

| 8 | Br | COOH | 8 |

Data compiled from literature reports.

Key SAR Insights:

-

C6-Carboxylic Acid: An intact carboxylic acid group at the C6 position is crucial for significant inhibitory activity. This group is believed to interact with key residues in the DHODH active site.

-

C5 Position: There is a steric limitation at the C5 position. Small, electron-withdrawing substituents, such as halogens, are well-tolerated and can enhance potency. Larger groups tend to decrease activity.

-

Pyrimidine Core: The intact amide and imide groups of the pyrimidine ring are essential for binding to the enzyme.

Experimental Protocol: Human DHODH Enzyme Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of human DHODH.

Materials:

-

Recombinant human DHODH

-

L-Dihydroorotic acid (DHO) (substrate)

-

Decylubiquinone (electron acceptor)

-

2,6-dichloroindophenol (DCIP) (redox indicator)

-

Assay buffer (e.g., Tris-HCl with Triton X-100)

-

Test compounds dissolved in DMSO

Procedure:

-

Prepare a reaction mixture containing the assay buffer, DCIP, and decylubiquinone in a 96-well plate.

-

Add serial dilutions of the test compounds to the wells. Include a positive control (a known DHODH inhibitor like brequinar) and a negative control (DMSO vehicle).

-

Add the recombinant human DHODH enzyme to the wells and pre-incubate for a short period.

-

Initiate the reaction by adding the substrate, L-dihydroorotic acid.

-

Immediately begin monitoring the decrease in absorbance at 600 nm (due to the reduction of DCIP) over time using a microplate reader.

-

Calculate the initial reaction rates for each compound concentration.

-

Determine the percent inhibition relative to the no-inhibitor control.

-

Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validation: The linearity of the reaction rate over the measurement period should be confirmed. The assay should be validated with a known inhibitor to ensure it is performing as expected.

III. Concluding Remarks and Future Directions

The dihydroxypyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The insights into the structure-activity relationships presented in this guide highlight the importance of rational design in optimizing the potency and selectivity of these analogs. The detailed experimental protocols provide a practical framework for researchers to synthesize and evaluate new dihydroxypyrimidine-based compounds.

Future research in this area will likely focus on several key aspects:

-

Exploration of New Biological Targets: While this guide has focused on HIV-1 integrase and DHODH, the versatility of the dihydroxypyrimidine scaffold suggests that it may be effective against other targets. High-throughput screening of dihydroxypyrimidine libraries against a broader range of enzymes and receptors could uncover new therapeutic applications.

-

Development of More Potent and Selective Inhibitors: A deeper understanding of the molecular interactions between dihydroxypyrimidine analogs and their targets, aided by computational modeling and structural biology, will enable the design of next-generation inhibitors with improved potency and selectivity.

-

Optimization of Pharmacokinetic Properties: A critical aspect of drug development is the optimization of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Future SAR studies will need to increasingly focus on modifying the dihydroxypyrimidine scaffold to enhance its drug-like properties.

By leveraging the principles of medicinal chemistry and a robust experimental workflow, the full therapeutic potential of dihydroxypyrimidine analogs can be realized, leading to the development of innovative medicines to address unmet medical needs.

IV. References

-

Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-Formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. *Berichte der deutschen chemischen Gesellschaft (

Technical Guide: Initial Biological Screening of 2-Isopropylpyrimidine-4-carboxamide Libraries

Executive Summary & Chemical Rationale

This guide details the technical workflow for the initial biological interrogation of a 2-isopropylpyrimidine-4-carboxamide small molecule library. This scaffold represents a privileged chemotype in medicinal chemistry, structurally distinct for its combination of a lipophilic steric anchor (isopropyl at C2) and a polar hydrogen-bonding pharmacophore (carboxamide at C4).

The Chemical Logic

The 2-isopropylpyrimidine-4-carboxamide core is frequently designed as a bioisostere for inhibitors of Dihydroorotate Dehydrogenase (DHODH) (e.g., leflunomide active metabolite analogs) or as a hinge-binding motif in Type I Kinase Inhibitors .

-

C2-Isopropyl: Provides a bulky, hydrophobic moiety (

contribution) often required to fill hydrophobic pockets (e.g., the ubiquinone binding tunnel in DHODH or the gatekeeper region in kinases). -

C4-Carboxamide: Acts as a critical hydrogen bond donor/acceptor pair, essential for orienting the molecule within the active site via interactions with backbone carbonyls or catalytic residues (e.g., Ser/Thr).

This guide prioritizes a screening strategy targeting DHODH inhibition , a rate-limiting step in de novo pyrimidine biosynthesis, due to the scaffold's high structural congruency with known DHODH inhibitors [1].

Library Preparation & Quality Control

Before biological interface, the chemical integrity of the library must be validated. Pyrimidine carboxamides can be prone to hydrolysis under acidic conditions or aggregation in aqueous buffers.

Protocol: Compound Management

-

Solubilization: Dissolve neat compounds to 10 mM in 100% anhydrous DMSO.

-

Critical: Avoid freeze-thaw cycles >5 times. Pyrimidine carboxamides can precipitate if moisture enters the DMSO stock.

-

-

Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 650) to dispense 20 nL (for primary screen) into 384-well assay plates.

-

Why: Traditional tip-based transfer risks losing hydrophobic compounds (like isopropyl derivatives) to the plastic tip surface.

-

-

QC Check: Randomly sample 5% of the library via LC-MS to confirm purity >95% and verify the integrity of the amide bond.

Primary Screening: DHODH Enzymatic Assay

The primary screen utilizes a DCIP (2,6-dichlorophenolindophenol) Reduction Assay . This colorimetric assay couples the oxidation of Dihydroorotate (DHO) to Orotate with the reduction of DCIP (blue to colorless), mediated by the co-substrate Decylubiquinone (

Mechanistic Principle

-

Signal: Decrease in Absorbance at 600 nm.

-

Inhibition: Maintenance of blue color (High A600).

Step-by-Step Protocol

| Step | Action | Volume | Notes |

| 1 | Compound Addition | 20 nL | Pre-spotted 10 mM stock (Final conc: 10 µM). |

| 2 | Enzyme Dispense | 10 µL | Recombinant Human DHODH (5 nM final) in Assay Buffer. |

| 3 | Incubation (Pre-read) | 10 min | Allows slow-binding inhibitors to engage the site. |

| 4 | Substrate Mix | 10 µL | DHO (200 µM), Decylubiquinone (20 µM), DCIP (60 µM). |

| 5 | Kinetic Read | -- | Measure |

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.05% Triton X-100 (prevents aggregation of hydrophobic isopropyl groups).

Data Analysis

Calculate the Z'-Factor for each plate to ensure statistical robustness (

- : Mean of Positive Control (No Enzyme/Full Inhibition).

- : Mean of Negative Control (DMSO/No Inhibition).

Secondary Validation: The "Uridine Rescue" Strategy

A major risk in phenotypic screening of pyrimidine derivatives is off-target toxicity (e.g., mitochondrial uncoupling). To confirm the mechanism of action (MOA) is indeed DHODH inhibition, we employ a Cellular Rescue Assay [2].

Logic: DHODH inhibition starves the cell of pyrimidines, causing stasis/death. Adding exogenous Uridine bypasses the de novo pathway via the salvage pathway.

-

True Hit: Cytotoxicity is reversed by Uridine.[1]

-

False Positive (Off-target): Cytotoxicity persists despite Uridine.

Visualization: Screening Workflow

The following diagram illustrates the triage logic from library to validated hit.

Figure 1: Hierarchical screening workflow designed to filter false positives (redox cyclers) and validate Mechanism of Action via metabolic rescue.

Hit Validation & SAR Analysis

Once "rescued" hits are identified, we analyze the Structure-Activity Relationship (SAR). For the 2-isopropylpyrimidine-4-carboxamide scaffold, the following trends are typically evaluated:

-

Isopropyl Steric Tolerance: Replace the C2-isopropyl with Ethyl (smaller) or t-Butyl (larger). If potency drops with Ethyl, the hydrophobic pocket is deep and requires the bulk of the isopropyl group.

-

Amide Electronics: Methylate the amide nitrogen. Loss of activity suggests the amide -NH is a critical Hydrogen Bond Donor (HBD).

Visualization: Binding Mode Hypothesis

This diagram represents the hypothetical interaction of the scaffold within the DHODH ubiquinone channel.

Figure 2: Hypothetical binding mode. The C2-isopropyl anchors the molecule in the lipophilic tunnel, while the C4-carboxamide locks the orientation via H-bonds.

Summary of Key Parameters

| Parameter | Acceptance Criteria | Rationale |

| DMSO Tolerance | < 1% v/v | Higher DMSO inhibits DHODH enzyme activity. |

| Z'-Factor | > 0.5 | Ensures separation between signal and background noise. |

| Hit Cutoff | > 50% Inhibition @ 10µM | Standard threshold for primary HTS. |

| Uridine Rescue | > 5-fold shift in IC50 | Confirms on-target pyrimidine starvation mechanism. |

References

-

Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents.

-

Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell.

-

Leflunomide Mechanism. "Leflunomide: A Pyrimidine Synthesis Inhibitor." DrugBank.

-

Baumgartner, R., et al. (2006). "Structure-based design of novel, potent, and selective inhibitors of dihydroorotate dehydrogenase." Journal of Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to In Vitro Cytotoxicity Screening of Novel Pyrimidine Compounds

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Pyrimidine Analogs and Early-Stage Cytotoxicity Assessment

Pyrimidine analogs represent a cornerstone in modern chemotherapy and antiviral therapy. Their structural similarity to endogenous pyrimidine bases (cytosine, thymine, and uracil) allows them to interfere with nucleic acid (DNA and RNA) synthesis and other vital cellular processes.[1][2][3] This interference can lead to the selective killing of rapidly dividing cells, such as cancer cells, making them potent therapeutic agents.[2] The journey of a novel pyrimidine compound from the chemist's bench to a potential clinical candidate is a rigorous one, and a critical early hurdle is the comprehensive assessment of its cytotoxic potential. In vitro cytotoxicity assays are indispensable tools in this initial phase of drug discovery, providing essential data on a compound's efficacy and potential toxicity before advancing to more complex and costly preclinical and clinical studies.[4][5][6]

This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth technical overview of the principles and practices of in vitro cytotoxicity screening for novel pyrimidine compounds. We will delve into the rationale behind selecting appropriate assays, provide detailed experimental protocols, and discuss the nuances of data interpretation, all from the perspective of a seasoned application scientist. Our focus is not just on the "how," but more importantly, the "why," empowering you to design robust and meaningful cytotoxicity studies.

Pillar 1: Strategic Assay Selection - More Than Just a Viability Metric

The choice of a cytotoxicity assay is not a one-size-fits-all decision. A comprehensive screening strategy often employs a battery of assays that measure different cellular parameters. This multi-faceted approach provides a more complete picture of a compound's cytotoxic mechanism. The primary assays can be broadly categorized based on the cellular function they interrogate: metabolic activity, membrane integrity, and markers of apoptosis.

Assessing Metabolic Activity: A Window into Cellular Health

Metabolically active cells maintain a reducing environment, a characteristic that can be exploited to measure cell viability. Assays in this category are often the first line of screening due to their sensitivity, scalability, and cost-effectiveness.[7]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This widely used colorimetric assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells. The amount of formazan produced is proportional to the number of metabolically active cells. While robust, the MTT assay has limitations, including potential interference from colored compounds and the need for a solubilization step for the formazan crystals.[8]

-

ATP Bioluminescence Assay (e.g., ATPlite™): This assay quantifies adenosine triphosphate (ATP), the primary energy currency of the cell.[9][10] In healthy, metabolically active cells, ATP levels are high. Upon cell death, ATP is rapidly degraded.[9][10] The assay utilizes the luciferase enzyme, which in the presence of ATP and its substrate D-luciferin, produces light. The luminescent signal is directly proportional to the ATP concentration and, by extension, the number of viable cells.[11][12] This method is highly sensitive and has a broad dynamic range.[12]

Monitoring Membrane Integrity: A Direct Measure of Cell Death

A compromised cell membrane is a definitive sign of cell death, particularly necrosis. Assays that measure membrane integrity are crucial for distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.

-

Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[13][14] The LDH assay is a colorimetric method that measures the enzymatic activity of LDH in the supernatant.[13][15] The amount of LDH released is directly proportional to the number of lysed cells.[16] It's important to note that serum in the culture medium can contain LDH, potentially leading to high background signals.[16]

Unraveling the Mechanism: Apoptosis Detection Assays

Many anticancer drugs, including pyrimidine analogs, induce programmed cell death, or apoptosis. Investigating apoptotic markers can provide valuable insights into a compound's mechanism of action.

-

Annexin V Staining: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V is a protein with a high affinity for PS and can be conjugated to a fluorescent dye.[18] Flow cytometry or fluorescence microscopy can then be used to detect the fluorescently labeled apoptotic cells.[18]

-

Caspase Activity Assays: Caspases are a family of proteases that are key executioners of apoptosis. Specific caspases, such as caspase-3 and caspase-7, are activated during the apoptotic cascade.[17] Assays are available that use a substrate for these caspases linked to a fluorophore or a chromophore. Cleavage of the substrate by the active caspase results in a measurable signal.[17][19]

Pillar 2: The Experimental Workflow - A Self-Validating System

A well-designed experimental workflow is crucial for generating reliable and reproducible data. The following diagram illustrates a typical workflow for the in vitro cytotoxicity screening of novel pyrimidine compounds.

Caption: A generalized workflow for in vitro cytotoxicity screening.

Foundational Steps: Cell Line Selection and Culture

The choice of cell line is paramount and should be guided by the therapeutic target of the novel pyrimidine compounds.[20] For anticancer drug screening, a panel of cancer cell lines from different tissue origins is often used to assess the compound's spectrum of activity.[21][22] It is crucial to use cell lines that are well-characterized, free from mycoplasma contamination, and within a low passage number to ensure consistency.[23]

Compound Management: Ensuring Accurate Dosing

Novel compounds are typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[23] Serial dilutions are then prepared in culture medium to achieve the desired final concentrations for treating the cells. It is critical to ensure that the final DMSO concentration in the culture wells is non-toxic to the cells, typically below 0.5%.[24] A vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration) must be included in every experiment.

Pillar 3: Detailed Experimental Protocols

The following are detailed, step-by-step protocols for three of the most common cytotoxicity assays.

MTT Assay Protocol

This protocol is a widely accepted method for assessing cell viability through metabolic activity.[25]

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom microplates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and allow them to adhere overnight.[25][26]

-

Compound Treatment: The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of the pyrimidine compounds. Include untreated and vehicle controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[23]

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[27]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

LDH Release Assay Protocol

This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.[15]

Materials:

-

LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)

-

96-well clear flat-bottom microplates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. In addition to untreated and vehicle controls, include a positive control for maximum LDH release (cells treated with a lysis buffer provided in the kit).

-

Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

-

LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Reagent Addition: Add 50 µL of the LDH reaction mixture to each well.

-

Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.[16]

-

Stop Reaction: Add 50 µL of the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[16]

ATP Bioluminescence Assay Protocol

This protocol quantifies ATP levels as a measure of cell viability.[9][10]

Materials:

-

ATP Bioluminescence Assay Kit (e.g., ATPlite™)

-

96-well opaque white microplates (to maximize luminescent signal)

-

Multi-channel pipette

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well opaque white plate and treat with the pyrimidine compounds as described in the MTT protocol.

-

Plate Equilibration: After the incubation period, allow the plate to equilibrate to room temperature for approximately 30 minutes.[11]

-

Reagent Addition: Add the ATP assay reagent (which lyses the cells and contains luciferase and luciferin) to each well according to the manufacturer's instructions (e.g., a single-step addition).[9][11]

-

Incubation: Shake the plate for a few minutes to induce cell lysis and stabilize the luminescent signal.[11]

-

Luminescence Measurement: Measure the luminescence using a luminometer. The signal is typically stable for an extended period, but it is best to read within 10-20 minutes.

Data Analysis and Interpretation: Deriving Meaningful Insights

The raw data from cytotoxicity assays must be processed and analyzed to determine the potency of the novel pyrimidine compounds.

Data Normalization and Dose-Response Curves

The data from each treatment group is typically normalized to the untreated control, which is set to 100% viability or 0% cytotoxicity. The results are then plotted as percent viability versus the logarithm of the compound concentration to generate a dose-response curve.[28]

The IC50 Value: A Key Metric of Potency

The half-maximal inhibitory concentration (IC50) is the concentration of a compound that causes a 50% reduction in cell viability.[28] It is a standard measure of a compound's potency and is determined from the dose-response curve using non-linear regression analysis.[29][30] A lower IC50 value indicates a more potent compound.[29] Software such as GraphPad Prism is commonly used for this analysis.[31]

The following table summarizes the key parameters derived from a typical cytotoxicity screening experiment.

| Parameter | Description | Importance |

| % Viability | The percentage of viable cells in a treated sample relative to the untreated control. | Provides a direct measure of the compound's effect on cell survival. |

| Dose-Response Curve | A graphical representation of the relationship between compound concentration and cell viability. | Visualizes the potency and efficacy of the compound. |

| IC50 | The concentration of a compound that inhibits 50% of cell viability. | A quantitative measure of the compound's potency.[28] |

Troubleshooting and Best Practices: Ensuring Data Integrity

Even with well-established protocols, unexpected results can occur. The following table outlines some common issues and their solutions.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High variability between replicate wells | Uneven cell seeding, pipetting errors, edge effects. | Ensure a homogenous cell suspension, calibrate pipettes, and avoid using the outer wells of the plate.[26][32] |

| Low signal in MTT assay | Low cell number, insufficient incubation time with MTT. | Optimize cell seeding density and increase the MTT incubation time.[24][26] |

| High background in LDH assay | LDH present in serum, microbial contamination. | Use a low-serum or serum-free medium during the assay and maintain sterile technique.[16][24] |

| Compound interference | Colored compounds can interfere with colorimetric assays; some compounds may directly reduce MTT. | Run a compound-only control to check for interference. Consider using an alternative assay (e.g., ATP bioluminescence).[8][32] |

Conclusion: A Foundation for Advancing Novel Pyrimidine Compounds

The in vitro cytotoxicity screening of novel pyrimidine compounds is a critical and multifaceted process in the early stages of drug discovery. A thoughtful and strategic approach, encompassing the careful selection of a battery of assays, the implementation of robust and validated protocols, and the accurate analysis and interpretation of data, is essential for making informed decisions about which compounds to advance in the development pipeline. This guide provides the foundational knowledge and practical insights to empower researchers to conduct high-quality cytotoxicity studies, ultimately contributing to the discovery of new and effective therapies.

References

-

Biocompare. (2010, December 7). ATPlite 1 Step Luminescence Assay System from Revvity | Biocompare Product Review. Retrieved from [Link]

-

Genomax. (n.d.). Luminescence ATP Assays. Retrieved from [Link]

-

Biocompare. (2017, August 16). ATPlite Cytotoxicity Assays | Biocompare.com Kit/Reagent Review. Retrieved from [Link]

-

TFOT. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf. Retrieved from [Link]

-

IT Medical Team. (n.d.). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. Retrieved from [Link]

-

Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017, April 16). Pyrimidine Analogues - LiverTox - NCBI Bookshelf. Retrieved from [Link]

-

Bentham Science Publisher. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Retrieved from [Link]

-

Biocompare. (2021, August 3). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

-

IJCRT.org. (2021, December 12). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. Retrieved from [Link]

-

YouTube. (2025, March 15). Pharmacology of Antimetabolites Drugs ; Folic acid analogue, Pyrimidine analogue, Purine analogues. Retrieved from [Link]

-

Towards Data Science. (2021, January 6). Drug dose-response data analysis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf. Retrieved from [Link]

-

ResearchGate. (n.d.). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

-

Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

-

Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

-

ResearchGate. (n.d.). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

-

ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

-

MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

-

CMDC Labs. (2025, February 9). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020, April 9). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]

-

BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. Retrieved from [Link]

-

YouTube. (2024, September 19). IC50 Determination with GraphPad PRISM | Data Analysis Tutorial. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

-

OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]

-

Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]

-

YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

-

PubMed. (n.d.). Cytotoxic assays for screening anticancer agents. Retrieved from [Link]

Sources

- 1. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. youtube.com [youtube.com]

- 4. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 5. kosheeka.com [kosheeka.com]

- 6. miltenyibiotec.com [miltenyibiotec.com]

- 7. researchgate.net [researchgate.net]

- 8. MTT assay overview | Abcam [abcam.com]

- 9. revvity.com [revvity.com]

- 10. revvity.com [revvity.com]

- 11. biocompare.com [biocompare.com]

- 12. genomax.com.sg [genomax.com.sg]

- 13. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]

- 14. tiarisbiosciences.com [tiarisbiosciences.com]

- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 16. scientificlabs.co.uk [scientificlabs.co.uk]

- 17. bmglabtech.com [bmglabtech.com]

- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 19. biotium.com [biotium.com]

- 20. benthamscience.com [benthamscience.com]

- 21. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Screening Anticancer Drugs with NCI Lines [cytion.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]

- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. clyte.tech [clyte.tech]

- 29. towardsdatascience.com [towardsdatascience.com]

- 30. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 31. youtube.com [youtube.com]

- 32. benchchem.com [benchchem.com]

A-Z Guide to Solubility and Stability of 5,6-Dihydroxypyrimidine Derivatives: From Physicochemical Principles to Preformulation Strategies

Abstract

Derivatives of 5,6-dihydroxypyrimidine are a class of heterocyclic compounds with significant potential in pharmaceutical development, exhibiting a wide range of biological activities.[1] However, their successful translation from discovery to clinical application is critically dependent on a thorough understanding and optimization of their physicochemical properties, primarily solubility and stability. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of characterizing and improving these crucial attributes. We will delve into the fundamental principles governing the solubility and stability of these derivatives, provide detailed, field-proven experimental protocols for their assessment, and discuss strategies for addressing potential liabilities. This guide is structured to offer not just procedural steps, but also the scientific rationale behind them, ensuring a robust and reliable approach to preformulation studies.

Introduction: The Pivotal Role of Solubility and Stability in Drug Development

The journey of a drug candidate from the laboratory to the patient is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. For 5,6-dihydroxypyrimidine derivatives, like any other potential therapeutic agent, solubility and stability are not mere data points, but critical determinants of bioavailability, efficacy, and safety.[2]

-

Solubility dictates the maximum concentration of a drug that can be dissolved in a solvent, a prerequisite for absorption in the gastrointestinal tract and subsequent distribution throughout the body.[3] Poor aqueous solubility can lead to low and variable bioavailability, hindering the development of effective oral dosage forms.

-

Stability refers to the ability of a drug substance or product to retain its chemical, physical, and microbiological properties within specified limits throughout its shelf life.[4] Degradation can result in a loss of potency and the formation of potentially toxic impurities, compromising patient safety.[5]

Therefore, a comprehensive evaluation of the solubility and stability of 5,6-dihydroxypyrimidine derivatives at the earliest stages of development is paramount. This guide will equip you with the necessary knowledge and tools to conduct these critical studies effectively.

Foundational Physicochemical Characterization

Before embarking on detailed solubility and stability studies, a foundational understanding of the intrinsic properties of the 5,6-dihydroxypyrimidine derivative is essential. These properties provide the context for interpreting experimental data and designing rational formulation strategies.

The 5,6-Dihydroxypyrimidine Scaffold: Structural Considerations

The 5,6-dihydroxypyrimidine core, a nitrogen-containing heterocycle, is a key structural feature that influences its physicochemical behavior.[6] The presence of hydroxyl groups and nitrogen atoms allows for hydrogen bonding, which can impact both solubility and crystal packing. The specific nature and position of substituents on the pyrimidine ring will further modulate these properties.[7]

Key Physicochemical Parameters and Their Determination

A comprehensive understanding of a drug candidate's behavior requires the determination of several key physicochemical parameters.

Table 1: Essential Physicochemical Parameters and Recommended Methodologies

| Parameter | Importance | Recommended Experimental Method |

| pKa | Governs the ionization state at different pH values, significantly impacting solubility and permeability.[3] | Potentiometric Titration, UV-Vis Spectroscopy, Capillary Electrophoresis |

| LogP/LogD | Measures lipophilicity, which influences membrane permeability and solubility in both aqueous and lipid environments.[8] | Shake-Flask Method (n-octanol/water), Reverse-Phase HPLC |

| Melting Point | Indicates the strength of the crystal lattice, which can correlate with solubility.[9] | Differential Scanning Calorimetry (DSC), Capillary Melting Point Apparatus |

| Hygroscopicity | Assesses the tendency of the solid form to absorb moisture, which can affect stability and handling. | Dynamic Vapor Sorption (DVS) |

In-Depth Solubility Assessment: Protocols and Interpretation

Aqueous solubility is a critical factor for oral drug absorption.[8] A thorough assessment involves determining both kinetic and thermodynamic solubility under various conditions.

Thermodynamic (Equilibrium) Solubility

This measures the true equilibrium solubility of the most stable crystalline form of the compound.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess of the solid 5,6-dihydroxypyrimidine derivative to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

Kinetic Solubility

This is a higher-throughput method often used in early discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO).

Protocol 2: 96-Well Plate Based Kinetic Solubility Assay

-

Preparation: Prepare a high-concentration stock solution of the 5,6-dihydroxypyrimidine derivative in dimethyl sulfoxide (DMSO).

-

Dispensing: In a 96-well plate, dispense the aqueous buffer of interest.

-

Addition of Compound: Add a small volume of the DMSO stock solution to the buffer-containing wells.

-

Incubation and Detection: Incubate the plate for a defined period (e.g., 1-2 hours) and then measure the turbidity or light scattering using a plate reader. The concentration at which precipitation is observed is the kinetic solubility.[8]

Factors Influencing the Solubility of 5,6-Dihydroxypyrimidine Derivatives

Several factors can significantly impact the solubility of these compounds:

-

pH and pKa: The ionization state of the molecule, dictated by the solution pH and the compound's pKa, is a primary driver of aqueous solubility.[10]

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can have different lattice energies and, consequently, different solubilities.[2]

-

Temperature: For most compounds, solubility increases with temperature.[10]

-

Molecular Structure: The nature and position of substituents on the pyrimidine ring can dramatically alter solubility.[11]

Diagram 1: Factors Influencing Drug Solubility

Caption: Key factors that influence the solubility of a drug substance.

Comprehensive Stability Profiling: Unveiling Degradation Pathways

Stability testing is essential to ensure that a drug product maintains its quality, safety, and efficacy throughout its shelf life.[4] Forced degradation studies are a critical component of this process, providing insights into the likely degradation pathways.[12][13]

Forced Degradation (Stress Testing) Studies

Forced degradation studies involve subjecting the 5,6-dihydroxypyrimidine derivative to harsh conditions to accelerate its degradation.[5][14] This helps in identifying potential degradation products and developing stability-indicating analytical methods.[15]

Table 2: Typical Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, heated (e.g., 60-80°C) | Cleavage of labile bonds |

| Base Hydrolysis | 0.1 M NaOH, heated (e.g., 60-80°C) | Hydrolysis of esters, amides, etc. |

| Oxidation | 3-30% H₂O₂, room temperature | Formation of N-oxides, ring opening |

| Thermal Degradation | Solid drug substance heated (e.g., 60-80°C) | Decomposition |

| Photostability | Exposure to light (ICH Q1B guidelines) | Photolytic degradation |

Note: The extent of degradation should ideally be between 5-20% to allow for the detection and characterization of degradation products without excessive decomposition of the parent drug.[14]

Diagram 2: Experimental Workflow for Forced Degradation Studies

Caption: A typical workflow for conducting forced degradation studies.

Potential Degradation Pathways for Pyrimidine Derivatives

Pyrimidine rings can undergo various degradation reactions, including:

-

Hydrolysis: The dihydroxy substituents may be susceptible to hydrolysis under certain pH conditions.

-

Oxidation: The pyrimidine ring can be oxidized, potentially leading to ring opening.[16]

-

Deamination and Glycosidic Bond Cleavage: These are common degradation pathways for pyrimidine nucleotides.[17]

-

Reductive Degradation: In some biological systems, pyrimidine bases undergo reductive catabolism.[17]

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically a reverse-phase HPLC method.[18][19] This method must be able to separate the parent drug from all its degradation products and any process-related impurities.[20][21]

Protocol 3: Development of a Stability-Indicating RP-HPLC Method

-

Column and Mobile Phase Screening: Screen various C18 and other stationary phases with different mobile phase compositions (e.g., acetonitrile/water or methanol/water with buffers like phosphate or acetate) to achieve optimal separation.

-

Method Optimization: Fine-tune parameters such as gradient profile, flow rate, and column temperature to improve resolution and peak shape.

-

Forced Degradation Sample Analysis: Inject samples from the forced degradation studies to ensure that all degradation products are well-resolved from the parent peak and from each other.

-

Method Validation: Validate the final method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.

Strategies for Enhancing Solubility and Stability

Should the initial characterization reveal suboptimal solubility or stability, several preformulation strategies can be employed.

Improving Solubility

-

Salt Formation: For ionizable 5,6-dihydroxypyrimidine derivatives, forming a salt with a suitable counter-ion can significantly enhance aqueous solubility.[2]

-

Co-solvents and Surfactants: The use of co-solvents (e.g., ethanol, propylene glycol) or surfactants can increase the solubility of poorly soluble compounds in liquid formulations.

-

Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its dissolution rate and apparent solubility.[2]

-